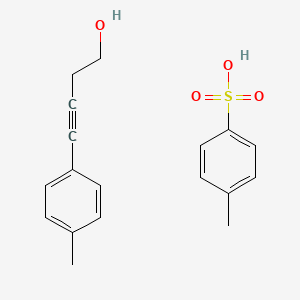
4-Methylbenzenesulfonic acid;4-(4-methylphenyl)but-3-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylbenzenesulfonic acid and 4-(4-methylphenyl)but-3-yn-1-ol are two distinct chemical compounds. 4-Methylbenzenesulfonic acid, also known as p-toluenesulfonic acid, is an organic sulfonic acid with the molecular formula C7H8O3S. It is widely used as a catalyst in organic synthesis due to its strong acidic properties. On the other hand, 4-(4-methylphenyl)but-3-yn-1-ol is an organic compound with the molecular formula C11H12O, featuring both an alkyne and an alcohol functional group. This compound is often used in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methylbenzenesulfonic acid: is typically synthesized by sulfonation of toluene using sulfuric acid or oleum. The reaction is highly exothermic and requires careful temperature control to avoid side reactions. The general reaction is as follows:
C6H5CH3+H2SO4→C6H4(CH3)SO3H+H2O
4-(4-Methylphenyl)but-3-yn-1-ol: can be synthesized through various methods, including the reaction of 4-methylphenylacetylene with formaldehyde in the presence of a base. Another method involves the alkylation of 4-methylphenylacetylene with propargyl bromide followed by reduction.
Industrial Production Methods
In industrial settings, the production of 4-methylbenzenesulfonic acid involves continuous sulfonation processes using reactors designed to handle the exothermic nature of the reaction. The product is then purified through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylbenzenesulfonic acid: undergoes various reactions, including:
Esterification: Reacts with alcohols to form esters.
Neutralization: Reacts with bases to form salts.
Substitution: Can participate in electrophilic aromatic substitution reactions.
4-(4-Methylphenyl)but-3-yn-1-ol: undergoes:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alkanes or alkenes.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions (OH-).
Major Products
Esterification of 4-Methylbenzenesulfonic acid: Produces esters like methyl p-toluenesulfonate.
Oxidation of 4-(4-Methylphenyl)but-3-yn-1-ol: Produces 4-(4-methylphenyl)but-3-yn-1-one or 4-(4-methylphenyl)but-3-ynoic acid.
Aplicaciones Científicas De Investigación
4-Methylbenzenesulfonic acid: is widely used in:
Organic Synthesis: As a catalyst for esterification and polymerization reactions.
Pharmaceuticals: As an intermediate in the synthesis of various drugs.
Industrial Applications: In the production of detergents and dyes.
4-(4-Methylphenyl)but-3-yn-1-ol: is used in:
Medicinal Chemistry: As a building block for the synthesis of pharmaceuticals.
Material Science: In the development of new materials with specific properties.
Chemical Research: As a reagent in various organic reactions.
Mecanismo De Acción
4-Methylbenzenesulfonic acid: acts as a strong acid, donating protons (H+) to various substrates, thereby catalyzing reactions. Its sulfonic acid group is highly electron-withdrawing, making it a potent catalyst.
4-(4-Methylphenyl)but-3-yn-1-ol: can participate in various reactions due to its alkyne and alcohol functional groups. The alkyne group can undergo addition reactions, while the alcohol group can participate in oxidation and substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds to 4-Methylbenzenesulfonic acid
Benzenesulfonic acid: Similar structure but lacks the methyl group.
Methanesulfonic acid: Smaller molecule with similar acidic properties.
Similar Compounds to 4-(4-Methylphenyl)but-3-yn-1-ol
Phenylacetylene: Similar alkyne structure but lacks the alcohol group.
4-Methylphenylacetylene: Similar structure but lacks the but-3-yn-1-ol moiety.
Uniqueness
4-Methylbenzenesulfonic acid: Its strong acidic nature and ability to act as a catalyst in various reactions make it unique.
4-(4-Methylphenyl)but-3-yn-1-ol: The presence of both alkyne and alcohol functional groups allows for diverse reactivity and applications in synthesis.
Propiedades
Número CAS |
87639-42-7 |
|---|---|
Fórmula molecular |
C18H20O4S |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonic acid;4-(4-methylphenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C11H12O.C7H8O3S/c1-10-5-7-11(8-6-10)4-2-3-9-12;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,12H,3,9H2,1H3;2-5H,1H3,(H,8,9,10) |
Clave InChI |
SYXAIKINXQWFKK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C#CCCO.CC1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,3-Dimethoxyphenyl)methyl]benzoic acid](/img/structure/B14403023.png)
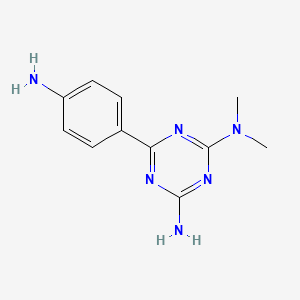
![1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14403040.png)
![6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14403045.png)
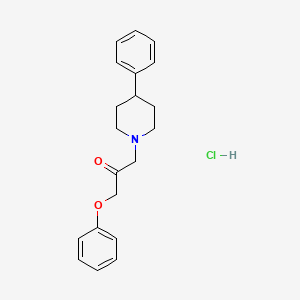
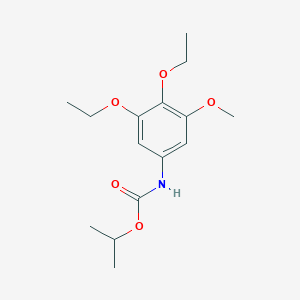

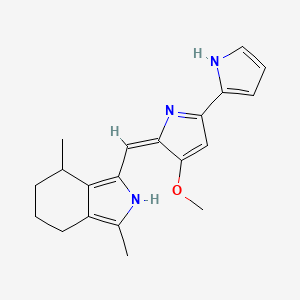
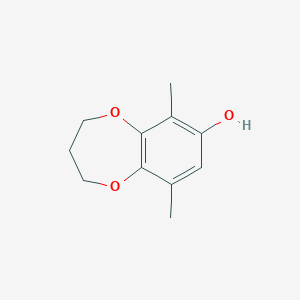
![1-{5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}piperidine](/img/structure/B14403084.png)
![6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one](/img/structure/B14403085.png)
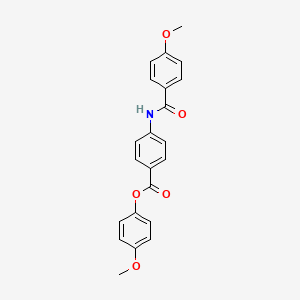
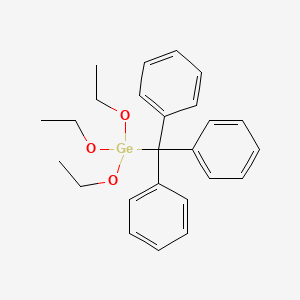
phosphanium perchlorate](/img/structure/B14403115.png)
